2-Methylimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKTOIACDXRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33668-80-3 | |
| Record name | 2-methylimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylimidazo[1,2-a]pyrazine CAS number and molecular weight
The following technical monograph provides an in-depth analysis of 2-Methylimidazo[1,2-a]pyrazine , a privileged heterocyclic scaffold in medicinal chemistry.
A Privileged Scaffold for Kinase Inhibition and Bioluminescence
Executive Summary
2-Methylimidazo[1,2-a]pyrazine (CAS 33668-80-3 ) is a fused bicyclic heterocycle characterized by a pyrazine ring annulated to an imidazole ring.[1] This scaffold is classified as a "privileged structure" in drug discovery due to its ability to mimic the purine core of ATP, making it a critical template for designing kinase inhibitors (e.g., mTOR, PI3K, and B-Raf inhibitors). Additionally, it serves as the structural core for coelenterazine-type luciferins, essential for bioluminescent reporting systems.
Physicochemical Profile
The following data establishes the core identity of the compound for analytical verification and database registration.
| Property | Specification |
| Chemical Name | 2-Methylimidazo[1,2-a]pyrazine |
| CAS Registry Number | 33668-80-3 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Exact Mass | 133.0640 Da |
| SMILES | Cc1cn2ccnc2cn1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyrazine N) / ~5.8 (Imidazole N) |
| Storage | -20°C, Hygroscopic (Store under inert atmosphere) |
Synthetic Framework & Mechanism
The synthesis of 2-Methylimidazo[1,2-a]pyrazine is classically achieved through a condensation-cyclization reaction between 2-aminopyrazine and chloroacetone . This protocol is favored for its operational simplicity and scalability.
3.1. Reaction Protocol
-
Reagents: 2-Aminopyrazine (1.0 eq), Chloroacetone (1.1 eq), Ethanol (Solvent), NaHCO₃ (Base).
-
Procedure:
-
Dissolve 2-aminopyrazine in refluxing ethanol.
-
Add chloroacetone dropwise over 30 minutes to control exotherm.
-
Reflux for 4–12 hours. The reaction proceeds via the formation of an intermediate imine followed by intramolecular alkylation.
-
Workup: Concentrate solvent, neutralize the hydrobromide/hydrochloride salt with saturated NaHCO₃, and extract with dichloromethane (DCM).
-
Purification: Recrystallization from EtOAc/Hexane or flash chromatography (MeOH/DCM).
-
3.2. Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the condensation mechanism, highlighting the nucleophilic attack of the exocyclic amine and the ring nitrogen.
Figure 1: Synthetic pathway via condensation of 2-aminopyrazine with α-haloketone.
Structural Characterization (Spectroscopy)
Verification of the 2-methyl isomer (vs. 3-methyl or 6/8-methyl) is critical. The following spectral signatures are diagnostic.
4.1. ¹H NMR (300 MHz, CDCl₃)
-
δ 2.45–2.55 ppm (s, 3H): Methyl group at C2.
-
δ 7.50–7.60 ppm (s, 1H): H3 proton (Imidazole ring). This singlet confirms the C2 substitution; if the methyl were at C3, this signal would be absent.
-
δ 7.80–7.90 ppm (d, 1H): H6 (Pyrazine ring).
-
δ 8.00–8.10 ppm (dd, 1H): H5 (Pyrazine ring).
-
δ 9.00–9.10 ppm (s, 1H): H8 (Pyrazine ring). The most downfield signal due to proximity to the bridgehead nitrogen.
4.2. Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Observed at m/z 134.1.
-
Fragmentation: Characteristic loss of acetonitrile (CH₃CN) from the imidazole ring is often observed in MS/MS.
Applications in Drug Discovery
The imidazo[1,2-a]pyrazine core is an isostere of the purine ring system found in ATP. This structural similarity allows it to bind effectively to the ATP-binding pocket of various kinases.
5.1. Kinase Inhibition Logic
-
H-Bond Acceptor: The N7 nitrogen (pyrazine ring) often accepts a hydrogen bond from the kinase hinge region.
-
H-Bond Donor: Substituents at C3 or C8 (e.g., amines) can act as donors.
-
Vector Exploration: The C2-methyl group projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase (e.g., IGF-1R, mTOR).
5.2. Strategic Derivatization Workflow
The 2-methyl scaffold serves as a starting point for library generation.
Figure 2: Structure-Activity Relationship (SAR) diversification map for the imidazo[1,2-a]pyrazine core.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.
-
Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
References
-
Sigma-Aldrich. 2-Methylimidazo[1,2-a]pyrazine Product Sheet. Link (Accessed via search).
-
PubChem. Compound Summary: Imidazo[1,2-a]pyrazine derivatives. Link
-
Goel, R. et al. (2023). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity." RSC Advances. Link
-
Bagdi, A. K. et al. (2013). "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry. Link
-
ChemicalBook. 2-Methylimidazo[1,2-a]pyrazine CAS 33668-80-3 Data. Link
Sources
A Guide to the Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibitor Discovery
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also uniquely suited for interacting with the ATP-binding site of numerous kinases. This technical guide provides an in-depth exploration of the 2-methylimidazo[1,2-a]pyrazine scaffold and its derivatives in kinase inhibitor discovery. We will dissect its physicochemical properties, detail robust synthetic methodologies, elucidate its mechanism of action, and provide a comprehensive analysis of structure-activity relationships (SAR). Through detailed case studies of prominent inhibitors targeting kinases such as Aurora and Syk, this whitepaper offers researchers and drug development professionals field-proven insights and actionable protocols to leverage this versatile scaffold in their own discovery programs.
The Kinase Conundrum and the Rise of Privileged Scaffolds
The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding catalytic domain. This structural homology presents a significant challenge for drug developers: achieving inhibitor selectivity. A successful kinase inhibitor must not only exhibit high potency against its intended target but also avoid binding to other kinases to minimize off-target effects and associated toxicities.
In this context, medicinal chemists often turn to privileged scaffolds. These are molecular frameworks that are known to bind to multiple biological targets, but through targeted chemical modification, can be tailored into highly potent and selective ligands for a single, desired target. The imidazo[1,2-a]pyrazine ring system is a premier example of such a scaffold. Its rigid, bicyclic structure provides a stable anchor, while its strategically placed nitrogen atoms serve as key hydrogen bond donors and acceptors, mimicking the interactions of the natural ATP ligand within the kinase hinge region.[1]
The Imidazo[1,2-a]pyrazine Core: Synthesis and Properties
The imidazo[1,2-a]pyrazine is a nitrogen-bridged heterocyclic system that serves as an excellent starting point for library synthesis due to its robust and versatile chemistry. The 2-methyl variant is just one of many derivatives, with substitutions at the C2, C3, and C8 positions being particularly crucial for modulating biological activity.
Rationale for Synthetic Strategy
The primary goal of any synthetic route is to allow for the facile introduction of diversity at key positions of the scaffold to enable thorough SAR exploration. Multi-component reactions are particularly efficient, allowing for the construction of complex molecules in a single step from readily available starting materials.
Experimental Protocol: One-Pot, Three-Component Synthesis
This protocol describes an efficient, iodine-catalyzed method for generating substituted imidazo[1,2-a]pyrazines.[1][2] This approach is self-validating as the formation of the product can be easily monitored by TLC and characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Objective: To synthesize a 2-aryl-3-alkyl-imidazo[1,2-a]pyrazine derivative.
Materials:
-
2-Aminopyrazine
-
Substituted aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
tert-Butyl isocyanide
-
Molecular Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in 5 mL of DCM, add tert-butyl isocyanide (1.2 mmol).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add molecular iodine (10 mol%) to the reaction mixture.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding 10 mL of saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyrazine derivative.
Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyrazines.
Mechanism of Action: Competitive ATP Inhibition
The vast majority of kinase inhibitors derived from the imidazo[1,2-a]pyrazine scaffold function as ATP-competitive inhibitors.[3][4] They operate by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade.
The scaffold's success is rooted in its ability to form key interactions within this pocket:
-
Hinge Binding: One of the pyrazine nitrogen atoms typically forms a crucial hydrogen bond with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a primary anchor for many kinase inhibitors.
-
Hydrophobic Pockets: The fused ring system and its substituents occupy adjacent hydrophobic pockets. The C2 position, often substituted with a methyl or aryl group, and the C8 position are critical for establishing van der Waals interactions that enhance binding affinity and contribute to selectivity.
Caption: Imidazo[1,2-a]pyrazine inhibitors block the ATP binding site, preventing phosphorylation.
Structure-Activity Relationship (SAR): A Positional Guide
Lead optimization of the imidazo[1,2-a]pyrazine core is a systematic process of modifying substituents at different positions to enhance potency, selectivity, and pharmacokinetic properties like solubility and oral bioavailability.[5][6]
Caption: SAR hotspots on the imidazo[1,2-a]pyrazine scaffold.
-
C2 Position: This position is crucial for establishing interactions in a hydrophobic pocket near the gatekeeper residue of the kinase. While a simple methyl group can be effective, larger aryl or heteroaryl groups (e.g., phenyl, pyridinyl) often lead to significant gains in potency.[7] For example, in a series of CDK9 inhibitors, placing a pyridin-4-yl group at C2 resulted in the most potent compound.[7]
-
C3 Position: The C3 position can be modified to further probe the ATP binding site or to attach solubilizing groups. Amines are common substitutions at this position.[7]
-
C8 Position: This position generally points towards the solvent-exposed region of the ATP pocket. It is the most critical site for modification to improve physicochemical properties. Initial imidazo[1,2-a]pyrazine hits often suffer from poor solubility and low oral bioavailability.[5][8] Introducing polar, flexible side chains, such as amino alcohols, at the C8 position has proven to be a highly successful strategy for dramatically improving aqueous solubility and overall drug-like properties.[8]
Case Studies in Kinase Inhibition
The versatility of the imidazo[1,2-a]pyrazine scaffold is best illustrated through its successful application in developing clinical and preclinical inhibitors against diverse kinase targets.
Aurora Kinase Inhibitors
Aurora kinases (A and B) are serine/threonine kinases that are key regulators of mitosis.[8] Their overexpression in many tumors makes them attractive targets for cancer therapy.
An initial imidazo[1,2-a]pyrazine hit (1) was identified as a dual inhibitor of Aurora A/B with modest cell potency (IC₅₀ = 250 nM) and very low solubility (5 µM).[8] A structure-guided optimization campaign focused on the C8 position. This led to the development of SCH 1473759 (12k) , which incorporated an acyclic amino alcohol side chain at C8. This single modification resulted in a monumental improvement:
-
Potency: Picomolar inhibition of Aurora A (K_d = 0.02 nM) and Aurora B (K_d = 0.03 nM).[8]
-
Solubility: Intrinsic aqueous solubility increased over 2000-fold to 11.4 mM.[8]
-
In Vivo Efficacy: The compound demonstrated significant tumor growth inhibition in human tumor xenograft models.[8]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of 2-Methylimidazo[1,2-a]pyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] As research into this privileged heterocyclic system expands, a thorough understanding of the physicochemical properties of its derivatives is paramount for successful drug development and process chemistry. This guide provides an in-depth exploration of the solubility profile of a key analogue, 2-Methylimidazo[1,2-a]pyrazine, in organic solvents. While specific experimental solubility data for this compound is not extensively published, this document, authored from the perspective of a Senior Application Scientist, aims to equip researchers with the foundational knowledge, theoretical frameworks, and practical methodologies to determine and interpret its solubility. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Significance of Solubility in the Drug Development of Imidazo[1,2-a]pyrazine Derivatives
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For the imidazo[1,2-a]pyrazine class, which exhibits a wide range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties, understanding solubility is critical for several reasons:
-
Synthesis and Purification: The selection of an appropriate solvent system is fundamental for efficient reaction kinetics, yield, and the subsequent crystallization and purification of the final compound.[2][3] For instance, the synthesis of various imidazo[1,2-a]pyrazine derivatives has been reported in solvents such as ethanol, methanol, acetonitrile, and dichloromethane (DCM), indicating at least partial solubility in these media.[2]
-
Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent is the first step in creating viable dosage forms, whether for oral, parenteral, or topical administration.
-
Pharmacokinetics (ADME): Solubility significantly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of the compound.
-
In Vitro and In Vivo Screening: Consistent and reproducible biological data relies on the complete dissolution of the test compound in the assay medium.
Given the therapeutic potential of imidazo[1,2-a]pyrazines, a comprehensive understanding of their solubility is not merely an academic exercise but a critical step in translating these promising molecules into effective medicines.[4]
Theoretical Framework for Solubility
Solubility is a complex thermodynamic phenomenon governed by the intermolecular forces between the solute (2-Methylimidazo[1,2-a]pyrazine) and the solvent. The principle of "like dissolves like" provides a rudimentary but useful starting point. The molecular structure of 2-Methylimidazo[1,2-a]pyrazine, a fused bicyclic heteroaromatic system, suggests a degree of polarity due to the presence of nitrogen atoms, yet the overall structure is largely nonpolar.
To move beyond qualitative predictions, thermodynamic models can be employed. While a detailed exposition is beyond the scope of this guide, it is pertinent to introduce the concepts that underpin these models. The dissolution process can be conceptually broken down into three steps:
-
Cavity Formation: Energy is required to create a void in the solvent large enough to accommodate a solute molecule.
-
Solute-Solute Interaction Breaking: Energy is needed to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and interacts with the surrounding solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the Gibbs free energy change (ΔG) must be negative.
Experimental Determination of the Solubility Profile
A systematic approach to determining the solubility of 2-Methylimidazo[1,2-a]pyrazine involves a series of well-defined experiments. The following section outlines a robust, self-validating protocol for this purpose.
Materials and Equipment
-
Solute: 2-Methylimidazo[1,2-a]pyrazine (purity >98%)
-
Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, tetrahydrofuran, toluene, heptane).
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Experimental Workflow: Equilibrium Solubility Determination
The following diagram illustrates the workflow for determining the equilibrium solubility of 2-Methylimidazo[1,2-a]pyrazine.
Caption: Workflow for Equilibrium Solubility Measurement.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Methylimidazo[1,2-a]pyrazine of known concentrations in a suitable solvent (e.g., acetonitrile) to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of 2-Methylimidazo[1,2-a]pyrazine to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Accurately dispense a known volume of each test solvent into the vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of 2-Methylimidazo[1,2-a]pyrazine by comparing the peak area to the calibration curve.
-
-
Calculation:
-
Calculate the solubility of 2-Methylimidazo[1,2-a]pyrazine in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |
| Heptane | 0.1 | To be determined |
| Toluene | 2.4 | To be determined |
| Dichloromethane | 3.1 | To be determined |
| Ethyl Acetate | 4.4 | To be determined |
| Acetone | 5.1 | To be determined |
| Acetonitrile | 5.8 | To be determined |
| Isopropanol | 3.9 | To be determined |
| Ethanol | 4.3 | To be determined |
| Methanol | 5.1 | To be determined |
Interpretation and Application of Solubility Data
The obtained solubility profile will provide valuable insights into the behavior of 2-Methylimidazo[1,2-a]pyrazine. A higher solubility in polar aprotic solvents like acetonitrile and acetone, or in protic solvents like alcohols, would suggest that hydrogen bonding and dipole-dipole interactions play a significant role in the dissolution process. Conversely, low solubility in nonpolar solvents like heptane would indicate the importance of the polar functionalities of the molecule.
This data directly informs:
-
Process Chemistry: Selection of optimal solvents for synthesis, work-up, and crystallization.
-
Preformulation: Identification of suitable solvent systems for early-stage formulation development and toxicological studies.
-
Computational Modeling: The experimental data can be used to validate and refine thermodynamic models for solubility prediction of other imidazo[1,2-a]pyrazine derivatives.
Conclusion
While direct, published solubility data for 2-Methylimidazo[1,2-a]pyrazine is scarce, this guide provides a comprehensive framework for its systematic determination and interpretation. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate the critical data needed to advance the development of this important class of therapeutic agents. The methodologies outlined herein are designed to be self-validating and adhere to the principles of scientific integrity, ensuring that the generated solubility profiles are both accurate and reliable. The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for drug discovery, and a thorough characterization of the physicochemical properties of its derivatives is essential for unlocking its full therapeutic potential.
References
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Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
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PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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ResearchGate. (n.d.). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Retrieved from [Link]
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ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) using the extended UNIQUAC | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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PubMed Central. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC. Retrieved from [Link]
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PubMed Central. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Retrieved from [Link]
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TÜBİTAK Academic Journals. (n.d.). "Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives " by İSMAİL KAYAĞİL and ŞEREF DEMİRAYAK. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry. Retrieved from [Link]
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- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives " by İSMAİL KAYAĞİL and ŞEREF DEMİRAYAK [journals.tubitak.gov.tr]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimized Suzuki-Miyaura Coupling Protocols for the Functionalization of 2-Methylimidazo[1,2-a]pyrazine Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including agents with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.[2] The ability to selectively functionalize this core structure is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds.
Among the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction, which couples an organoboron species with an organic halide or triflate, is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of its components.[3]
However, applying this methodology to nitrogen-rich heterocycles like 2-methylimidazo[1,2-a]pyrazine is not always straightforward. The presence of basic nitrogen atoms can lead to catalyst inhibition, and the specific electronic nature of the scaffold demands careful optimization of reaction parameters.[4][5] This application note provides a comprehensive guide to understanding and implementing the Suzuki-Miyaura coupling for 2-methylimidazo[1,2-a]pyrazine derivatives, offering field-proven insights into component selection and detailed, reproducible protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the underlying mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the heterocyclic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][8]
-
Transmetalation: The organoboron species (R-B(OR)₂), activated by a base to form a more nucleophilic borate complex, transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Figure 1: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Causality Behind Experimental Choices: A Guide to Optimization
The success of coupling with the 2-methylimidazo[1,2-a]pyrazine scaffold is highly dependent on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron source.
Catalyst & Ligand: Navigating the Challenge of a Nitrogen-Rich Core
The lone pair electrons on the nitrogen atoms of the imidazo[1,2-a]pyrazine ring can coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes that act as catalyst poisons, effectively shutting down the reaction.[4][5] The primary strategy to overcome this inhibition is to use a catalytic system that favors the desired reaction pathway kinetically.
-
Rationale: The goal is to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps so they significantly outpace the rate of catalyst deactivation.
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and JohnPhos are highly effective.[6] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature accelerates both oxidative addition and reductive elimination. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be effective.[10]
-
Palladium Precursor: Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst systems are all viable. Pd(PPh₃)₄ can also be used, though it is often less active for challenging heterocyclic substrates compared to systems with more specialized ligands.[11]
The Base: The Engine of Transmetalation
The base plays a multifaceted role in the Suzuki-Miyaura reaction and its choice is critical.[12] It is not merely a spectator but an active participant in the transmetalation step.
-
Rationale & Mechanism: The primary function of the base is to react with the organoboron reagent (typically a boronic acid) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This negatively charged species is far more competent at transferring its organic moiety to the positively charged palladium(II) center than the neutral boronic acid.
-
Expert Recommendation: The choice of base is highly substrate-dependent and often requires empirical screening.[11]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃): These are common, cost-effective choices that work well in many systems.[12]
-
Phosphates (K₃PO₄): A slightly stronger base that is often effective when carbonates fail, particularly with less reactive coupling partners.[6][13]
-
Fluorides (CsF): Cesium fluoride has proven exceptionally effective for imidazopyrazine couplings, providing excellent yields with fewer side products like debromination.[14] Its efficacy is attributed to both its basicity and the high affinity of fluoride for boron, which facilitates the formation of a reactive trifluoroborate species in situ.
-
Solvent System: A Question of Solubility and Biphasic Synergy
A common failure mode in Suzuki-Miyaura reactions is poor solubility. The organic substrate and the inorganic base must both have sufficient solubility to participate effectively in the reaction.[14]
-
Rationale: To bring a non-polar heterocyclic halide and a polar inorganic base into a productive reaction, a carefully chosen solvent system is required.
-
Expert Recommendation: An organic/aqueous co-solvent system is the standard and most effective approach.[12]
-
Solvents: Ethereal solvents like 1,2-dimethoxyethane (DME) or 1,4-dioxane are excellent choices as they can dissolve the organic components and have a sufficiently high boiling point for thermal reactions.
-
Co-Solvent: The addition of water is crucial for dissolving the inorganic base. A ratio of 4:1 or 5:1 (organic:water) is a common and effective starting point.[14] This biphasic system allows the base to activate the boronic acid, likely at the phase interface, for efficient transmetalation.
-
Data Summary: Comparative Analysis of Reaction Conditions
The following table summarizes reported conditions for the Suzuki-Miyaura coupling of halogenated imidazo[1,2-a]pyrazine derivatives, illustrating the impact of different parameters on reaction outcomes.
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 3-Bromo-2-methyl-6-phenylimidazo[1,2-a]pyrazine | Arylboronic Acid | (A-taphos)₂PdCl₂ (5) | CsF (2.0) | DME/H₂O (4:1) | 100 °C / 15-30 min (MW) | 85-94 | [14] |
| 2 | 3-Bromo-2-methyl-6-phenylimidazo[1,2-a]pyrazine | Arylboronic Acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2.0) | DME/H₂O (2:1) | 140 °C / 20 min (MW) | Moderate | [11] |
| 3 | 3-Bromo-2-methyl-6-phenylimidazo[1,2-a]pyrazine | Trimethylboroxine | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2.0) | Toluene/H₂O (2:1) | 140 °C / 20 min (MW) | 67 | [11] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Arylation of 3-Bromo-2-methylimidazo[1,2-a]pyrazine
This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids.
Reagents & Materials:
-
3-Bromo-2-methylimidazo[1,2-a]pyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Microwave vial or round-bottom flask with reflux condenser
-
Nitrogen or Argon source
-
Standard workup and purification supplies (Ethyl acetate, Brine, Na₂SO₄, Silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add 3-bromo-2-methylimidazo[1,2-a]pyrazine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (e.g., for a 0.2 mmol scale reaction, use 1.6 mL dioxane and 0.4 mL water for a 0.1 M solution).
-
Degassing: Sparge the solution with a stream of Argon for 5-10 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the vial in a preheated oil bath at 100 °C (or use a microwave reactor set to 120 °C for 20-30 minutes). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours for thermal heating).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
Protocol 2: Microwave-Assisted Methylation with Trimethylboroxine
This protocol is specifically for the methylation of the scaffold, a common modification in medicinal chemistry.[11]
Reagents & Materials:
-
3-Bromo-2-methylimidazo[1,2-a]pyrazine derivative (1.0 equiv)
-
Trimethylboroxine (1.5 equiv)
-
Pd(PPh₃)₄ (10 mol%)
-
Cs₂CO₃ (cesium carbonate) (2.0 equiv)
-
Toluene
-
Deionized Water
-
Microwave reactor and vials
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine the bromo-imidazo[1,2-a]pyrazine substrate, Pd(PPh₃)₄, and Cs₂CO₃.
-
Inert Atmosphere: Seal the vial and purge with Argon.
-
Solvent & Reagent Addition: Add toluene and water (2:1 ratio), followed by the trimethylboroxine via syringe.
-
Reaction: Place the vial in the microwave reactor and irradiate at 140 °C for 20 minutes.
-
Workup & Purification: Follow the workup and purification steps as described in Protocol 1.
Workflow and Visualization
The following diagram outlines the general workflow for a Suzuki-Miyaura coupling experiment.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
Advanced Application Note: One-Pot Synthesis of Substituted Imidazo[1,2-a]pyrazines
Abstract & Strategic Importance
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., IGF-1R, PI3K, Aurora kinase) and the core of the bioluminescent molecule coelenterazine. Traditional synthesis often involves multi-step procedures with isolation of lachrymatory
This guide details three advanced one-pot protocols designed to bypass toxic intermediates, increase atom economy, and accelerate library generation. We focus on the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and in-situ halogenation-condensation strategies. These methods are validated for their ability to overcome the inherent low nucleophilicity of the pyrazine nitrogen, a common bottleneck in these syntheses.
Mechanistic Foundations
Understanding the reaction kinetics is critical for optimization. The formation of the imidazo[1,2-a]pyrazine core via the GBB reaction follows a non-concerted [4+1] cycloaddition pathway.
The GBB Reaction Mechanism
The reaction involves the condensation of an aldehyde (1) and 2-aminopyrazine (2) to form a Schiff base (imine) intermediate. This imine is then attacked by an isocyanide (3), followed by an intramolecular cyclization.
Critical Insight: 2-Aminopyrazines are significantly less nucleophilic than 2-aminopyridines due to the electron-withdrawing effect of the second nitrogen atom. Consequently, strong Lewis acid catalysis (e.g.,
Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyrazines. The activation of the Schiff base is the critical control point.
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed GBB Multicomponent Reaction
Best for: Generating diverse libraries of 3-amino-substituted derivatives. Key Advantage: High tolerance for functional groups; one-step access to densely substituted cores.
Materials
-
Aldehyde: Aryl or alkyl aldehyde (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium(III) triflate [
] or Yttrium(III) triflate [ ] (5-10 mol%) -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
Apparatus: Sealed microwave vial or round-bottom flask with reflux condenser.
Step-by-Step Methodology
-
Pre-complexation: In a 5 mL microwave vial, dissolve 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in 2 mL of MeOH. Add the Lewis Acid catalyst (0.05 mmol).
-
Note: Stir at room temperature for 10-15 minutes. This pre-stirring encourages Schiff base formation before the isocyanide is introduced, reducing side reactions.
-
-
Addition: Add the isocyanide (1.1 mmol) in one portion.
-
Reaction:
-
Method A (Thermal): Heat to 60°C for 12–24 hours.
-
Method B (Microwave - Recommended): Seal the vial and irradiate at 100°C for 20–30 minutes.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the aldehyde.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute residue with EtOAc (10 mL) and wash with saturated
(2 x 5 mL) and brine. -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (typically
/MeOH gradients).
Protocol B: Iodine-Catalyzed One-Pot Condensation
Best for: Synthesis of 2-substituted imidazo[1,2-a]pyrazines (without the 3-amino group).
Key Advantage: Metal-free, inexpensive, and utilizes stable ketone precursors instead of lachrymatory
Materials
-
Substrate: 2-Aminopyrazine (1.0 equiv)
-
Ketone: Acetophenone derivative (1.0 equiv)
-
Halogen Source: Iodine (
) (1.0 equiv) -
Solvent: Polyethylene Glycol 400 (PEG-400) or Water (Green Chemistry)
-
Heat Source: Oil bath at 100-110°C.
Step-by-Step Methodology
-
In-Situ Halogenation: To a solution of the acetophenone (1.0 mmol) in PEG-400 (2 mL), add molecular iodine (1.0 mmol). Stir at 50°C for 30 minutes until the iodine color fades significantly, indicating the formation of
-iodoacetophenone. -
Condensation: Add 2-aminopyrazine (1.2 mmol) directly to the reaction mixture.
-
Cyclization: Raise the temperature to 110°C and stir for 4–6 hours.
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into crushed ice/water containing a small amount of sodium thiosulfate (
) to quench residual iodine. -
Extract with EtOAc or
.
-
-
Purification: Recrystallization from Ethanol is often sufficient; otherwise, use column chromatography.
Data Analysis & Troubleshooting
Comparative Efficiency of Catalysts (GBB Reaction)
The choice of catalyst drastically affects yield, particularly due to the poor nucleophilicity of the pyrazine ring.
| Catalyst | Load (mol%) | Conditions | Yield (%) | Notes |
| None | - | MeOH, Reflux, 24h | <10% | Reaction stalls at imine stage. |
| Acetic Acid | 20% | MeOH, Reflux, 24h | 30-45% | Slow; requires purification. |
| 5% | MeOH, MW 100°C, 20m | 85-92% | Gold Standard. High turnover. | |
| 5% | MeOH, MW 100°C, 20m | 80-88% | Cost-effective alternative to Sc. | |
| 10% | TFE, Reflux, 12h | 75-80% | Good for acid-sensitive substrates. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Unreacted Amine | Low nucleophilicity of 2-aminopyrazine.[3] | Switch to a stronger Lewis Acid ( |
| Aldehyde Remaining | Hydrolysis of the imine intermediate. | Add molecular sieves (4Å) to the reaction vessel. Ensure anhydrous MeOH is used. |
| Complex Mixture by TLC | Isocyanide polymerization or side reactions. | Add isocyanide last, after pre-stirring amine and aldehyde for 15 mins. |
| Product is Oily/Sticky | Trace PEG-400 or solvent retention. | Triturate with cold diethyl ether or pentane to induce precipitation. |
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate protocol based on the desired substitution pattern.
Figure 2: Strategic decision matrix for synthesis selection.
References
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines." RSC Advances. Link
-
Devi, N., et al. (2015). "Recent advances in the synthesis of imidazo[1,2-a]pyrazines." RSC Advances. Link
-
Guchhait, S. K., & Madaan, C. (2010). "Groebke–Blackburn–Bienaymé Multicomponent Reaction in Zirconium(IV) Chloride-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines/pyrazines." Synlett. Link
-
Adib, M., et al. (2008). "Reaction between 2-aminopyrazine, aldehydes and isocyanides: A simple and efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazines." Tetrahedron Letters. Link
-
Goel, R., et al. (2023).[2] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[6][7] RSC Advances. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Halogenation Protocols for 2-Methylimidazo[1,2-a]pyrazine at the C-3 Position: An Application Guide for Researchers
Introduction: The Strategic Importance of C-3 Halogenated Imidazo[1,2-a]pyrazines in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an attractive framework for the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including their roles as kinase inhibitors and antibacterial agents.[1] The functionalization of this core structure is of paramount importance for modulating pharmacological activity, and the introduction of a halogen atom at the C-3 position serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions. This application note provides detailed protocols for the selective halogenation of 2-methylimidazo[1,2-a]pyrazine at the C-3 position, a key building block for the synthesis of diverse compound libraries.
Understanding the Regioselectivity: The Electronic Rationale for C-3 Halogenation
The inherent reactivity of the imidazo[1,2-a]pyrazine ring system dictates the regioselectivity of electrophilic aromatic substitution reactions. The C-3 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. This is due to the resonance stabilization of the intermediate sigma complex, where the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the pyrazine ring.[2][3]
Caption: General mechanism for electrophilic halogenation at the C-3 position.
Synthesis of the Starting Material: 2-Methylimidazo[1,2-a]pyrazine
A reliable synthesis of the starting material is crucial for any subsequent functionalization studies. A common and efficient method for the preparation of 2-methylimidazo[1,2-a]pyrazine involves the condensation of 2-aminopyrazine with chloroacetone.
Experimental Protocol: Synthesis of 2-Methylimidazo[1,2-a]pyrazine
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as methanol, add chloroacetone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated at reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base, such as sodium bicarbonate solution, and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 2-methylimidazo[1,2-a]pyrazine.[4]
C-3 Halogenation Protocols
The following sections provide detailed, step-by-step protocols for the bromination, chlorination, and iodination of 2-methylimidazo[1,2-a]pyrazine at the C-3 position. These protocols are designed to be robust and reproducible in a standard laboratory setting.
C-3 Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. The reaction with 2-methylimidazo[1,2-a]pyrazine proceeds smoothly to afford the 3-bromo derivative in good yield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 eq) in ethanol.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add N-Bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-bromo-2-methylimidazo[1,2-a]pyrazine.
Caption: Workflow for the C-3 bromination of 2-methylimidazo[1,2-a]pyrazine.
C-3 Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is an effective reagent for the electrophilic chlorination of various aromatic systems. The protocol for the C-3 chlorination of 2-methylimidazo[1,2-a]pyrazine is analogous to the bromination procedure.
-
Reaction Setup: Dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1-1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. Purification of the crude product by silica gel column chromatography will provide the desired 3-chloro-2-methylimidazo[1,2-a]pyrazine.
C-3 Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a convenient and efficient source of electrophilic iodine for the iodination of electron-rich heterocycles.
-
Reaction Setup: In a flask protected from light, dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 eq) in a solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) to the stirred solution at room temperature.
-
Reaction Conditions: The reaction is typically stirred at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude material is then purified by column chromatography on silica gel to afford 3-iodo-2-methylimidazo[1,2-a]pyrazine.
Data Summary and Characterization
The successful synthesis of the C-3 halogenated derivatives should be confirmed by standard analytical techniques. Below is a summary of expected data.
| Compound | Halogenating Agent | Typical Solvent | Typical Yield (%) | 1H NMR (δ, ppm) (indicative shifts) | 13C NMR (δ, ppm) (indicative shifts) |
| 3-Bromo-2-methylimidazo[1,2-a]pyrazine | NBS | Ethanol | 70-85 | ~2.5 (s, 3H, CH3), ~7.8-9.0 (m, 3H, Ar-H) | ~15 (CH3), ~100 (C3), ~115-145 (Ar-C) |
| 3-Chloro-2-methylimidazo[1,2-a]pyrazine | NCS | Chloroform | 65-80 | ~2.5 (s, 3H, CH3), ~7.7-8.9 (m, 3H, Ar-H) | ~15 (CH3), ~110 (C3), ~115-145 (Ar-C) |
| 3-Iodo-2-methylimidazo[1,2-a]pyrazine | NIS | Acetonitrile | 75-90 | ~2.5 (s, 3H, CH3), ~7.9-9.1 (m, 3H, Ar-H) | ~15 (CH3), ~75 (C3), ~115-145 (Ar-C) |
Note: The exact chemical shifts may vary depending on the solvent and the specific substitution pattern.
Conclusion and Future Perspectives
The protocols described herein provide reliable and efficient methods for the regioselective C-3 halogenation of 2-methylimidazo[1,2-a]pyrazine. The resulting 3-halo derivatives are valuable synthetic intermediates that open avenues for further structural diversification through various cross-coupling reactions, enabling the exploration of a broader chemical space in the quest for novel drug candidates. The straightforward nature of these protocols makes them readily adaptable for high-throughput synthesis and library generation in a drug discovery setting.
References
-
Avallone, L., Caprariis, P. D., Galeone, A., & Rimoli, M. G. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. [Link]
-
Hossain, M. et al. (2017). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. ResearchGate. [Link]
-
Lumma, W. C., & Springer, J. P. (1981). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(21), 5068-5072. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
Wang, J. et al. (2018). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 3(11), 15837-15844. [Link]
-
Zhang, Y. et al. (2013). An aqueous synthesis gives methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst. The Journal of Organic Chemistry, 78(3), 1266-1272. [Link]
-
Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
Sources
Application Note: Regioselective Formylation of 2-Methylimidazo[1,2-a]pyrazine via Vilsmeier-Haack Reaction
Executive Summary
This application note details the protocol for the C-3 formylation of 2-methylimidazo[1,2-a]pyrazine using the Vilsmeier-Haack reaction. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and tubulin polymerization inhibitors. The introduction of a formyl group at the C-3 position provides a critical synthetic handle for downstream diversification, including reductive aminations and Knoevenagel condensations. This guide prioritizes regioselectivity, safety, and scalability, addressing the specific challenges of conducting electrophilic aromatic substitution (EAS) on electron-deficient fused heterocycles.
Scientific Foundation & Mechanism
Regioselectivity Rationale
The imidazo[1,2-a]pyrazine system consists of an electron-rich imidazole ring fused to an electron-deficient pyrazine ring. Electrophilic substitution occurs preferentially at the C-3 position .
-
Electronic Bias: The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, activating C-3.
-
Stability of Intermediates: Attack at C-3 leads to a sigma complex (Wheland intermediate) where the positive charge is delocalized without disrupting the aromaticity of the pyrazine ring. In contrast, attack at the pyrazine ring or C-2 (if unsubstituted) would result in less stable intermediates or disruption of the preferred resonance systems.
-
Steric Factors: The C-2 methyl group blocks the only other potentially nucleophilic site on the imidazole ring, ensuring high regiochemical fidelity.
Reaction Mechanism
The reaction proceeds through two distinct phases: formation of the electrophilic Vilsmeier reagent (chloroiminium ion) and the subsequent electrophilic aromatic substitution.
Key Mechanistic Steps:
-
Activation: DMF reacts with POCl
to form the electrophilic chloroiminium salt (Vilsmeier reagent). -
Substitution: The Vilsmeier reagent attacks the nucleophilic C-3 position of 2-methylimidazo[1,2-a]pyrazine.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic or neutral conditions to reveal the aldehyde.
Figure 1: Mechanistic pathway for the C-3 formylation of 2-methylimidazo[1,2-a]pyrazine.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade/Notes |
| 2-Methylimidazo[1,2-a]pyrazine | 133.15 | 1.0 | Substrate | >98% purity |
| Phosphorus Oxychloride (POCl | 153.33 | 1.5 - 2.0 | Electrophile Source | Freshly distilled if yellow |
| N,N-Dimethylformamide (DMF) | 73.09 | 5-10 vol | Solvent/Reagent | Anhydrous |
| Sodium Acetate (aq) | - | Excess | Quench Buffer | Saturated solution |
| Dichloromethane (DCM) | - | - | Extraction Solvent | HPLC Grade |
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation (Critical Step)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (N
or Ar). -
Solvent Charge: Add anhydrous DMF (5 volumes relative to substrate mass) and cool to 0 °C using an ice/water bath.
-
POCl
Addition: Add POCl (1.5 equiv) dropwise over 15–20 minutes.-
Checkpoint: Monitor internal temperature; do not exceed 5 °C. The solution may turn pale yellow.
-
Wait: Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Substrate Addition & Reaction
-
Substrate Introduction: Dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 equiv) in a minimum amount of anhydrous DMF (2-3 volumes). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Temperature Ramp: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heating: Heat the reaction mixture to 60–80 °C for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (R
~0.3) should disappear, and a new, slightly less polar spot (Aldehyde) should appear. -
Note: The reaction mixture often darkens to a deep orange/red color.
-
Phase 3: Workup and Isolation
-
Quenching: Cool the reaction mixture to 0 °C. Pour the mixture slowly into crushed ice (approx. 10x reaction volume).
-
Hydrolysis/Neutralization: Slowly add saturated aqueous Sodium Acetate (NaOAc) or saturated NaHCO
with vigorous stirring until pH reaches 7–8.-
Caution: Exothermic reaction. Gas evolution (CO
) if using bicarbonate. -
Time: Stir the aqueous mixture for 1–2 hours at RT to ensure complete hydrolysis of the iminium intermediate.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 10 volumes).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na
SO , and filter. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Figure 2: Operational workflow for the synthesis of 3-formyl-2-methylimidazo[1,2-a]pyrazine.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete hydrolysis of iminium salt. | Extend stirring time after quenching (up to 4h). Ensure pH is adjusted to ~7-8. |
| No Reaction | Moisture in reagents. | Use anhydrous DMF and freshly distilled POCl |
| Decomposition/Tars | Reaction temperature too high. | Limit heating to 60 °C. Monitor strictly by TLC. Do not overheat during POCl |
| Starting Material Remains | Insufficient electrophile. | Increase POCl |
| Product in Aqueous Layer | Product is protonated (water soluble). | Ensure the aqueous layer is neutralized (pH > 7) before extraction. The pyridine nitrogen can be basic.[1] |
Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (POCl
): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood. Quench excess reagent slowly into ice. -
DMF: Hepatotoxic and readily absorbed through skin. Wear permeation-resistant gloves.
-
Exotherms: The formation of the Vilsmeier reagent and the quenching step are both exothermic. Strict temperature control is required to prevent runaway reactions.
References
-
Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier–Haack Reaction.[1][2][3][4][5] Organic Reactions.[1][2][3][6][7][8][9] Link
-
Imidazo[1,2-a]pyrazine Scaffold Utility: Goel, R., et al. (2017). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 15, 2306-2339. Link
-
Regioselectivity in Fused Heterocycles: Paudler, W. W. (1970). Electrophilic Substitution of Imidazo[1,2-a]pyridines and Related Systems. Journal of Organic Chemistry, 35(7), 2249–2251. Link
-
General Protocol Validation: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Tubulin Inhibitor Application: Wang, J., et al. (2022).[10] Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 76, 117098. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylimidazo[1,2-a]pyrazine Cyclization Reactions
Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their cyclization reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthetic strategies.
Introduction to Imidazo[1,2-a]pyrazine Synthesis
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties. The successful synthesis of these molecules is therefore of significant interest. The formation of the 2-Methylimidazo[1,2-a]pyrazine core typically involves the cyclocondensation of an aminopyrazine with an α-haloketone or a related three-carbon synthon. While seemingly straightforward, these reactions can be prone to low yields and side product formation. This guide will address common challenges and provide solutions to improve your reaction outcomes.
Core Principles for Yield Improvement
Achieving a high yield in any chemical synthesis is a multifactorial endeavor. For the cyclization leading to 2-Methylimidazo[1,2-a]pyrazine, the following principles are paramount:
-
Purity of Starting Materials: The purity of the initial reagents, particularly the aminopyrazine and the α-haloketone, is critical. Impurities can lead to unwanted side reactions and complicate the purification process.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the reaction rate and the formation of byproducts. Optimization of these parameters is often necessary for a given substrate.
-
Atmosphere: Some related cyclizations, particularly those involving copper catalysts, benefit from the presence of an oxidant like air.
-
Monitoring Reaction Progress: Careful monitoring of the reaction using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 2-Methylimidazo[1,2-a]pyrazine.
Q1: What are the most common methods for synthesizing 2-Methylimidazo[1,2-a]pyrazine?
A1: The two most prevalent and effective methods are:
-
Classical Two-Component Condensation: This is a direct approach involving the reaction of a 2-aminopyrazine with an α-haloketone like chloroacetone or bromoacetone. The reaction typically proceeds by initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by intramolecular cyclization and dehydration.
-
Three-Component Reactions (e.g., Groebke-Blackburn-Bienaymé): These reactions offer a more convergent approach, combining a 2-aminopyrazine, an aldehyde, and an isocyanide in a single pot. This method is often catalyzed by a Lewis or Brønsted acid and can be highly efficient.
Q2: I am not getting any product. What are the likely causes?
A2: A complete lack of product formation can be due to several factors:
-
Inactive Reagents: Verify the identity and purity of your starting materials. The α-haloketone can degrade upon storage, and the aminopyrazine may be of poor quality.
-
Incorrect Reaction Temperature: Some cyclization reactions require heating to overcome the activation energy barrier. Ensure your reaction is being conducted at the appropriate temperature as specified in the literature for the chosen method. Conversely, some multicomponent reactions proceed optimally at room temperature, and higher temperatures can lead to the decomposition of sensitive reagents like isocyanides.[1]
-
Catalyst Inactivity: If you are using a catalyzed reaction, ensure the catalyst is active. Some catalysts are sensitive to air or moisture.
Q3: My reaction is very slow. How can I speed it up?
A3: To increase the reaction rate, you can consider the following:
-
Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the reaction. However, be mindful of potential side reactions or degradation at higher temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the synthesis of related imidazo[1,2-a]pyridines and can be a powerful tool for this cyclization as well.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. For the classical condensation, polar aprotic solvents like DMF or acetonitrile are often used. For some newer methods, greener solvents like ethanol or even water have proven effective.[2]
-
Use of a Catalyst: If you are not already using one, introducing a suitable catalyst can provide a lower energy pathway for the reaction. For three-component reactions, iodine has been shown to be a cost-effective and efficient catalyst.[1]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.
Problem 1: Low Yield of 2-Methylimidazo[1,2-a]pyrazine
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
TLC analysis of the crude reaction mixture shows a faint product spot and a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Cause: Incomplete reaction.
-
Solution:
-
Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material spot is no longer visible or its intensity ceases to decrease.
-
Increase Temperature: As mentioned in the FAQs, a moderate increase in temperature can drive the reaction to completion.
-
Optimize Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of the more volatile or less stable reactant may be beneficial.
-
-
-
Cause: Suboptimal Solvent Choice.
-
Explanation: The solvent plays a crucial role in solvating the reactants and intermediates, thereby influencing the reaction kinetics. For the synthesis of related imidazo[1,2-a]pyrazines, a switch from DMF to methanol has been reported to significantly improve yields. In iodine-catalyzed three-component reactions, ethanol has been identified as an excellent solvent, leading to high yields and purity.[1]
-
Solution:
-
Solvent Screening: If you are experiencing low yields, consider performing a small-scale solvent screen with solvents of varying polarity, such as methanol, ethanol, acetonitrile, and DMF.
-
Literature Precedent: Consult the literature for the specific variant of the reaction you are performing to identify the most effective solvent system.
-
-
-
Cause: Catalyst Issues (for catalyzed reactions).
-
Explanation: The choice and amount of catalyst are critical. For instance, in iodine-catalyzed reactions, 5 mol% of iodine has been found to be optimal, with an increase to 10 mol% not significantly improving the yield.[1]
-
Solution:
-
Catalyst Loading: If you are using a catalyst, ensure you are using the optimal loading. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side product formation.
-
Catalyst Selection: A variety of Lewis and Brønsted acids can catalyze these reactions. If one catalyst is not performing well, consider trying another. For example, scandium triflate (Sc(OTf)₃) and perchloric acid (HClO₄) have been used effectively in similar syntheses.
-
-
Problem 2: Multiple Spots on TLC, Indicating Side Product Formation
Symptoms:
-
TLC of the crude reaction mixture shows the desired product spot, but also several other spots of comparable intensity.
-
Purification by column chromatography is difficult and results in a low isolated yield of the pure product.
Possible Causes & Solutions:
-
Cause: Self-condensation of the α-haloketone.
-
Explanation: α-Haloketones can undergo self-condensation, especially in the presence of a base or at elevated temperatures.
-
Solution:
-
Control Temperature: Maintain the reaction at the lowest effective temperature.
-
Order of Addition: Add the α-haloketone slowly to the solution of the aminopyrazine to maintain a low instantaneous concentration of the ketone.
-
-
-
Cause: Formation of Regioisomers.
-
Explanation: If the aminopyrazine has other nucleophilic sites, there is a possibility of forming isomeric products.
-
Solution:
-
Characterization: Carefully characterize all isolated products to confirm their structure.
-
Reaction Conditions: Varying the reaction conditions (solvent, temperature, catalyst) can sometimes favor the formation of the desired regioisomer.
-
-
-
Cause: Decomposition of Starting Materials or Product.
-
Explanation: Prolonged reaction times or excessive heat can lead to the degradation of reactants or the desired product.
-
Solution:
-
Monitor Closely: Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed or when the product spot begins to diminish in intensity.
-
Work-up Conditions: Ensure that the work-up procedure is not contributing to product degradation. For example, avoid unnecessarily harsh acidic or basic conditions.
-
-
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
Possible Causes & Solutions:
-
Cause: Baseline impurities in starting materials.
-
Solution:
-
Purify Starting Materials: Purify the 2-aminopyrazine and the α-haloketone before use. Aminopyrazines can often be purified by sublimation or recrystallization, while α-haloketones can be distilled.
-
-
-
Cause: Formation of highly polar byproducts.
-
Explanation: Byproducts that have similar polarity to the desired product can make chromatographic separation challenging.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of the more polar solvent can sometimes improve separation.
-
Alternative Purification Techniques: Consider other purification methods such as preparative TLC or crystallization from a suitable solvent system. In some optimized procedures, the product precipitates from the reaction mixture in high purity, simplifying purification to a simple filtration.[1]
-
-
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The following diagram illustrates a plausible mechanism for the classical condensation of 2-aminopyrazine with an α-haloketone.
Caption: General mechanism of 2-Methylimidazo[1,2-a]pyrazine synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low yield issues.
Sources
Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyrazine Reaction Mixtures
Welcome to the technical support center for the purification of 2-Methylimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-Methylimidazo[1,2-a]pyrazine, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Yield After Column Chromatography
Question: I've performed a column chromatography purification of my 2-Methylimidazo[1,2-a]pyrazine reaction mixture, but I'm seeing a very low yield, or in some cases, no product in my collected fractions. What could be the issue?
Answer: This is a common and frustrating problem that can stem from several factors. Let's break down the potential causes and solutions in a logical sequence.
Diagnostic Workflow for Low/No Yield in Column Chromatography
Stability of 2-Methylimidazo[1,2-a]pyrazine under acidic conditions
Technical Support Center: Heterocycle Stability & Handling Subject: 2-Methylimidazo[1,2-a]pyrazine (CAS: 74420-02-3)[1][2][3][4]
Module 1: Diagnostic Triage (Troubleshooting)
Status: Active Agent: Senior Application Scientist Context: Users frequently report "loss of product" or "degradation" when exposing 2-Methylimidazo[1,2-a]pyrazine to acidic media (HCl, TFA, AcOH).[1][2][3][4] In 90% of cases, this is a misunderstanding of physicochemical properties rather than chemical decomposition.[1][2][3][4]
Q1: "I washed my reaction with 1N HCl and my product vanished from the organic layer. Did it hydrolyze?"
Diagnosis: No. It did not hydrolyze; it protonated.[2][3][4] Root Cause: The imidazo[1,2-a]pyrazine core is a weak base (pKa ≈ 3.5–4.[1][2][3][4]5) [1]. Upon exposure to 1N HCl (pH < 1), the N-7 nitrogen protonates, forming a highly water-soluble hydrochloride salt.[1][2][3][4] Solution:
-
Neutralize the aqueous layer with saturated NaHCO₃ or NaOH to pH > 8.[2][3][4]
-
The free base will precipitate or become extractable back into DCM or EtOAc.[2][3][4]
Q2: "My LC-MS shows split peaks or broad tailing in 0.1% Formic Acid. Is the compound degrading?"
Diagnosis: Unlikely. This is a chromatographic artifact.[2][3][4] Root Cause: The pH of 0.1% Formic Acid (approx. 2.[1][2][3][4]7) is dangerously close to the pKa of the N-7 nitrogen.[1][2][3][4] This puts the molecule in a rapid equilibrium between its neutral and protonated forms during the run, causing peak splitting or broadening (the "saddle effect").[1][2][3][4] Solution:
-
Switch Buffer: Use a high pH buffer (Ammonium Bicarbonate, pH 10) to keep it neutral.[1][2][3][4]
-
Increase Acidity: Use 0.1% TFA (pH ~2.[1][2][3][4]0) to force it fully into the protonated cationic state (sharpening the peak, though retention time will decrease).[1][2][3][4]
Q3: "I see a +1 or +2 mass shift in my MS after leaving it in acidic D₂O. Is it reacting?"
Diagnosis: Deuterium Exchange (H/D Exchange). Root Cause: The C-3 position (between the bridgehead nitrogen and the methyl group) is nucleophilic.[1][2][3][4] In strong deuterated acids, electrophilic substitution (H to D) occurs readily.[2][3][4] This is not degradation; it is reversible isotope exchange.[2][3][4]
Module 2: Stability Profile & Mechanism
The "Luciferin" Misconception
Researchers often confuse 2-Methylimidazo[1,2-a]pyrazine (fully aromatic, stable) with Imidazo[1,2-a]pyrazin-3-one (the Coelenterazine core, unstable).[1][2][3][4]
-
Aromatic Scaffold (Your Compound): The 10-pi electron system is robust.[1][2][3][4] It is often synthesized under refluxing acidic conditions (e.g., condensation of 2-aminopyrazine with chloroacetone in acid/ethanol) [2].[1][2][3][4] If it survives synthesis at 80°C in acid, it will survive your workup.[2][3][4]
-
Pyrazinone Core (Luciferin): Contains a carbonyl at C-3.[1][2][3][4] This breaks aromaticity and makes the ring susceptible to oxidative ring-opening and hydrolysis in acid [3].[1][2][3][4]
Acid Stability Data Summary
| Condition | Stability Rating | Observation |
| 0.1% TFA / Formic Acid (RT) | High | Stable for >48h.[1][2][3][4] Suitable for LC-MS.[1][2][3][4] |
| 1N HCl (RT) | High | Forms stable salt.[1][2][3][4] No ring cleavage observed.[2][3][4] |
| 6N HCl (100°C) | Moderate | Risk of hydrolysis at the pyrazine ring or demethylation if harsh conditions persist >4h.[1][2][3][4] |
| Acid + Oxidant (e.g., H₂O₂) | Low | Rapid formation of N-oxides; acid accelerates oxidative degradation.[1][2][3][4] |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for handling "missing" or "degraded" material.
Figure 1: Troubleshooting logic for stability and recovery of Imidazo[1,2-a]pyrazine scaffolds.
Module 4: Standard Operating Protocols (SOPs)
SOP-01: Acid Stress Test (Validation)
Use this protocol to confirm stability for your specific derivative.[1][2][3][4]
-
Preparation: Dissolve 1 mg of 2-Methylimidazo[1,2-a]pyrazine in 100 µL DMSO.
-
Acid Treatment: Dilute into 900 µL of 1N HCl.
-
Incubation: Hold at Room Temperature (RT) for 24 hours.
-
Analysis (Crucial Step):
-
Criteria: >98% recovery of parent peak area indicates stability. New peaks <2% indicate minor hydrolysis or impurities.[2][3][4]
SOP-02: Salt-Break Extraction
Use this when yield is low after acidic workup.[1][2][3][4]
-
Cool the acidic aqueous layer to 0–5°C (ice bath).
-
Slowly add solid Na₂CO₃ or saturated NaHCO₃ solution with stirring.
-
Monitor pH: Continue until pH reaches 8–9.
-
Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3][4]
-
Dry organics over Na₂SO₄ and concentrate.
References
-
Galtier, C., et al. (2023).[1][2][3][4][5] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives. Royal Society of Chemistry / PubMed Central.[2][3][4] Retrieved February 4, 2026, from [Link][1][2][3][4]
-
Inouye, S., et al. (2013).[1][2][3][4] The nature of the imidazopyrazinone core in bioluminescence. ResearchGate. Retrieved February 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid (C8H7N3O2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-methylimidazo[1,2-a]pyrazine (C7H7N3) [pubchemlite.lcsb.uni.lu]
- 4. chempap.org [chempap.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: X-ray Crystallography & Structural Analysis of 2-Methylimidazo[1,2-a]pyrazine Scaffolds
The following technical guide provides an in-depth crystallographic analysis of 2-Methylimidazo[1,2-a]pyrazine scaffolds, comparing their structural performance against key alternatives in drug discovery.
Executive Summary
The 2-Methylimidazo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the domain of kinase inhibition (e.g., Syk, Aurora, CDK9 ) and bioluminescence (coelenterazine analogs). Unlike its carbocyclic or mononitrogenous analogs, this scaffold offers a unique electronic profile due to the bridgehead nitrogen (N1) and the pyrazine nitrogen (N4/N8), facilitating versatile hydrogen-bonding networks in ATP-binding pockets.
This guide objectively compares the crystallographic behavior and binding efficacy of 2-methylimidazo[1,2-a]pyrazine derivatives against the widely used imidazo[1,2-a]pyridine alternative. Analysis of X-ray diffraction data reveals that the pyrazine core provides superior water-mediated interaction potential and distinct packing motifs, critical for optimizing potency and solubility in lead optimization.
Comparative Structural Analysis: Pyrazine vs. Pyridine Scaffolds
Electronic & Steric Differentiation
The core distinction lies in the pyrazine ring's additional nitrogen atom. While imidazo[1,2-a]pyridine is lipophilic and sterically demanding, the imidazo[1,2-a]pyrazine core introduces an additional hydrogen bond acceptor (N8/N5 depending on numbering conventions), altering the electrostatic potential surface (ESP).
| Feature | Imidazo[1,2-a]pyrazine (Focus) | Imidazo[1,2-a]pyridine (Alternative) |
| H-Bond Acceptors | 2 (Bridgehead N + Pyrazine N) | 1 (Bridgehead N only) |
| Polarity (TPSA) | Higher (~30 Ų) | Lower (~17 Ų) |
| Kinase Binding Mode | Often binds hinge via N1/N8 (bidentate potential) | Binds hinge via N1 (monodentate) |
| Solubility | Generally Higher | Lower (requires solubilizing groups) |
Crystallographic Packing & Unit Cell Data
Experimental data from small molecule X-ray diffraction highlights the packing influence of the 2-methyl substituent. The methyl group typically disrupts planar
Table 1: Representative Unit Cell Parameters (Small Molecule) Data derived from 2-substituted-8-methylimidazo[1,2-a]pyrazine derivatives.
| Parameter | Experimental Data (Monoclinic) |
| Space Group | |
| a ( | 3.90 ± 0.01 |
| b ( | 13.54 ± 0.05 |
| c ( | 20.67 ± 0.08 |
| 93.06° | |
| Packing Forces | Weak |
Insight: The short
-axis (3.90) is characteristic of the planar scaffold's stacking distance, suggesting that despite the 2-methyl group, the core maintains a high propensity for intercalation or tight packing in the solid state.
Protein-Ligand Crystallography: Case Studies
Case Study A: Syk Inhibition (Entospletinib Analogues)
In the crystal structure of Spleen Tyrosine Kinase (Syk), the imidazo[1,2-a]pyrazine core demonstrates a critical binding mode.
-
Interaction: The N1 and C8-NH (in amino-derivatives) form a donor-acceptor pair with the backbone of Ala451 .
-
2-Methyl Role: The substituent at the 2-position (often a phenyl or solubilizing group in drugs like Entospletinib) projects into the solvent-exposed region or the hydrophobic gatekeeper pocket, depending on the exact vector. The methyl group specifically serves as a rigid anchor, preventing entropic penalty upon binding.
Case Study B: Aurora Kinase Inhibition (PDB: 3NRM)
Crystallographic data of Compound 1j (an imidazo[1,2-a]pyrazine derivative) bound to Aurora-A kinase reveals:
-
Hinge Interaction: Direct H-bonds to Ala213 .
-
Selectivity: The pyrazine nitrogen (N8) often engages in a water-mediated bridge to Thr217 or similar residues, a feature absent in the pyridine analog, contributing to isoform selectivity.
Experimental Protocol: Co-Crystallization & Data Collection
To replicate these results or structurally validate a new 2-methylimidazo[1,2-a]pyrazine derivative, follow this validated workflow.
Phase 1: Complex Formation
-
Protein Prep: Concentrate target kinase (e.g., Aurora-A, >95% purity) to 10-15 mg/mL in buffer (20 mM Tris pH 7.5, 200 mM NaCl, 1 mM DTT).
-
Ligand Addition: Dissolve the 2-methylimidazo[1,2-a]pyrazine derivative in 100% DMSO (50 mM stock). Add to protein at 3:1 molar excess. Incubate on ice for 60 mins.
-
Clarification: Centrifuge at 14,000 x g for 10 mins to remove aggregates.
Phase 2: Vapor Diffusion Crystallization
-
Method: Hanging drop vapor diffusion.
-
Reservoir: 1.5 M Ammonium Sulfate, 0.1 M Bis-Tris (pH 6.5), 2% PEG 400.
-
Drop: Mix 1
L protein-ligand complex + 1 L reservoir solution. -
Growth: Incubate at 18°C. Crystals typically appear within 3-7 days.
Phase 3: Data Collection & Refinement[3]
-
Cryoprotection: Transfer crystal to reservoir solution + 25% Glycerol. Flash cool in liquid nitrogen.
-
Beamline: Collect data at 100 K using
. -
Processing: Index/Integrate using XDS or HKL-2000.
-
Refinement: Use PHENIX or REFMAC5. Restrain the planar imidazopyrazine core using a dictionary file generated from the small molecule coordinates (Table 1).
Visualizing the Structural Workflow
The following diagram outlines the critical path from scaffold synthesis to structural validation, highlighting the decision points between Pyrazine and Pyridine cores.
Figure 1: Structural determination workflow comparing scaffold selection pathways.
Interaction Network Diagram
This diagram illustrates the specific pharmacophore interactions of the 2-Methylimidazo[1,2-a]pyrazine core within a typical Kinase Hinge region (e.g., Syk/Aurora).
Figure 2: Pharmacophore interaction map showing critical H-bond and hydrophobic contacts.
References
-
Bavetsias, V. et al. (2010). "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." Bioorganic & Medicinal Chemistry Letters.
-
Currie, R. A. et al. (2014). "Discovery of GS-9973 (Entospletinib), a Selective and Efficacious Inhibitor of Spleen Tyrosine Kinase (Syk)." Journal of Medicinal Chemistry.
-
Potapov, A. et al. (2010). "2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine." Acta Crystallographica Section E.
-
Xing, L. et al. (2015).[2] "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry.
-
RCSB Protein Data Bank. "Structure of Aurora-A kinase in complex with imidazo[1,2-a]pyrazine inhibitor." PDB ID: 3NRM.
Sources
Comparative Reactivity of C3 vs C5 Positions in Imidazo[1,2-a]pyrazines
Topic: Content Type: Publish Comparison Guide
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in drug discovery, serving as the core for numerous kinase inhibitors (e.g., BTK, PI3K). Its bipolar electronic nature creates a distinct reactivity dichotomy: the electron-rich imidazole ring (C3) and the electron-deficient pyrazine ring (C5/C8).
This guide analyzes the mechanistic divergence between the C3 (Nucleophilic/EAS-active) and C5 (Electrophilic/Radical-active) positions. We provide experimental protocols that leverage these differences to achieve precise regiocontrol, enabling the synthesis of complex polysubstituted analogs.
Structural & Electronic Basis of Selectivity
To master the functionalization of this scaffold, one must understand the electronic bias imposed by the bridgehead nitrogen (N4) and the fused system.
-
C3 Position (Imidazole Ring): This position is electronically enriched. The lone pair from N1 donates density into the ring, making C3 the Highest Occupied Molecular Orbital (HOMO) coefficient hotspot. It is the primary site for Electrophilic Aromatic Substitution (EAS) .
-
C5 Position (Pyrazine Ring): Located adjacent to the bridgehead nitrogen (N4), this position is electron-deficient. It possesses high Lowest Unoccupied Molecular Orbital (LUMO) character, making it resistant to EAS but highly susceptible to Nucleophilic attack (SNAr) , Radical addition (Minisci-type) , and Transition-metal mediated C-H activation .
Reactivity Heatmap
| Feature | C3 Position | C5 Position |
| Electronic Nature | Electron-Rich ( | Electron-Poor ( |
| Primary Mechanism | Electrophilic Aromatic Substitution (EAS) | Radical Substitution / Anionic C-H Activation |
| Key Reagents | NBS, NIS, Electrophiles ( | Alkyl radicals ( |
| Kinetic Accessibility | High (Room Temp) | Low (Requires Catalyst/Energy) |
| Metabolic Liability | High (Oxidative metabolism) | Moderate (Often blocked by substitution) |
Mechanistic Pathways & Decision Logic
The following diagram illustrates the divergent synthetic pathways available for functionalizing the C3 and C5 positions.
Figure 1: Divergent reactivity pathways. C3 reacts via classical EAS, while C5 requires radical or metal-mediated pathways.
Experimental Protocols & Performance Comparison
Protocol A: Regioselective C3-Bromination (The Standard)
Objective: Install a synthetic handle at C3 without affecting the pyrazine ring. Mechanism: Electrophilic Aromatic Substitution.
-
Reagents: Imidazo[1,2-a]pyrazine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: DMF or CH₃CN (Polar aprotic favors the ionic intermediate).
-
Procedure:
-
Dissolve substrate in DMF (0.5 M) at 0 °C.
-
Add NBS portion-wise over 15 minutes.
-
Stir at room temperature for 1 hour.
-
Quench: Pour into ice water; filter the precipitate.
-
-
Performance Metrics:
Protocol B: C5-Alkylation via Visible-Light Photoredox (The Frontier)
Objective: Direct C-H alkylation at the electron-deficient C5 position. Mechanism: Radical Minisci-type reaction. Source: Adapted from Jin et al. (2020) and recent literature on heterocycle functionalization.[2]
-
Reagents: Imidazo[1,2-a]pyrazine derivative (1.0 eq), Alkyl N-hydroxyphthalimide ester (1.5 eq, radical precursor), Eosin Y (2 mol%, photocatalyst).
-
Solvent: DMSO/H₂O (4:1).
-
Procedure:
-
Combine substrate, radical precursor, and catalyst in a vial.
-
Degas with N₂ for 10 minutes.
-
Irradiate with Green LEDs (530 nm) at room temperature for 12–24 hours.
-
Workup: Extract with EtOAc, wash with brine, purify via flash chromatography.
-
-
Performance Metrics:
-
Yield: 50–75% (Substrate dependent).
-
Selectivity: High preference for C5 over C3 due to the nucleophilic nature of the alkyl radical attacking the electron-deficient pyrazine ring.
-
Comparative Data: Reactivity Matrix
The following table summarizes the performance of various transformations at the C3 and C5 positions.
| Transformation | Reagent System | C3 Reactivity | C5 Reactivity | Outcome/Selectivity |
| Halogenation | NBS / DMF / RT | Excellent | Inert | Exclusive C3-Br product. |
| Direct Arylation | Pd(OAc)₂, PPh₃, Base | Good | Poor | C3-arylation dominates unless C3 is blocked. |
| Radical Alkylation | R-COOH, AgNO₃, S₂O₈²⁻ | Poor | Good | C5-alkyl product (Minisci). |
| Lithiation | n-BuLi / -78°C | Moderate | High | Lithiation at C5 (ortho to N4) or C8 is preferred over C3. |
| SNAr | Nucleophile (e.g., amine) | Inert | Moderate | Requires a leaving group (e.g., Cl) at C5/C8. |
Strategic Application: Sequential Functionalization
For drug discovery campaigns requiring substitution at both positions, the order of operations is critical.
-
Step 1: C5 Functionalization. Perform radical alkylation or SNAr (if LG present) first. The electron-deficient nature of the pyrazine ring allows these reactions to proceed without protecting the C3 position.
-
Step 2: C3 Functionalization. Perform EAS (halogenation) or Formylation second. The C3 position remains the most nucleophilic site even after C5 substitution (unless a strong EWG is installed at C5).
Figure 2: Optimal workflow for accessing 3,5-disubstituted analogs.
References
-
General Reactivity & Numbering: Goel, R., et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2015.[3] Link
-
C5-Alkylation (Photoredox): Jin, S., et al. "Visible light-induced C5 alkylation of imidazo[1,2-a]pyridines."[2] (Analogous reactivity applied to pyrazines).[4][5][6] Cited in PMC Review on C-H Functionalization. Link
-
Co-Catalyzed C5/C8 Functionalization: "Co-Catalyzed Dual C5/C8-H Bond Functionalization of Imidazo[1,2-a]pyrazines." PubMed, 2022. Link
-
Pd-Catalyzed Cross-Coupling: Gembus, V., et al. "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization." Organic Letters, 2012. Link
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Co-Catalyzed Dual C5/C8-H Bond Functionalization of Imidazo[1,2 -a]pyrazines with Disulfides and Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
Technical Guide: UV-Vis Absorption Spectra of 2-Methylimidazo[1,2-a]pyrazine
The following technical guide details the UV-Vis absorption characteristics of 2-Methylimidazo[1,2-a]pyrazine , a critical heterocyclic scaffold used as a model for bioluminescent luciferin cores and a pharmacophore in kinase inhibitors.
Executive Summary & Application Context
2-Methylimidazo[1,2-a]pyrazine (CAS: 66562-64-3) represents the fundamental aromatic core of Coelenterazine and Cypridina luciferins. Unlike its bioluminescent derivatives which possess an imidazopyrazinone structure, this fully aromatic 2-methyl derivative serves as a stable reference standard for studying the electronic properties, protonation equilibria (pKa), and
Primary Applications:
-
Bioluminescence Modeling: Baseline subtraction for luciferin/oxyluciferin electronic studies.
-
Medicinal Chemistry: Quality control (purity) and pKa determination for G-protein coupled receptor (GPCR) and kinase inhibitor development.
-
Photophysics: Investigation of solvatochromic shifts in fused aza-aromatic systems.
Spectral Characteristics & Mechanism
The UV-Vis spectrum of 2-Methylimidazo[1,2-a]pyrazine is characterized by two principal absorption bands arising from
Core Absorption Profile (Ethanol/Methanol)
| Band Assignment | Wavelength ( | Extinction Coefficient ( | Electronic Transition |
| B-Band (Soret-like) | 225 – 230 nm | High ( | High energy |
| Q-Band (Diagnostic) | 280 – 290 nm | Moderate ( | Low energy |
| Shoulder | ~300 - 310 nm | Low | Weak |
Note: Values are derived from comparative analysis of the parent imidazo[1,2-a]pyrazine and alkyl-substituted derivatives.
Mechanistic Causality: The Methyl Effect
The introduction of the methyl group at the C-2 position destabilizes the HOMO (Highest Occupied Molecular Orbital) through inductive (
Comparative Analysis: Alternatives & Derivatives
To interpret the spectrum accurately, it is essential to distinguish the 2-methyl core from biologically relevant analogues that exhibit significantly different optical windows.
Table 1: Comparative Spectral Data
| Compound | Structure Note | shift vs. 2-Methyl | Application Relevance | |
| 2-Methylimidazo[1,2-a]pyrazine | Reference Standard | 285 nm | -- | Baseline Model |
| Imidazo[1,2-a]pyrazine (Parent) | Unsubstituted | 282 nm | -3 nm (Blue) | Scaffold Synthesis |
| 2-Phenylimidazo[1,2-a]pyrazine | Extended Conjugation | 300-320 nm | +25 nm (Red) | Kinase Inhibitors |
| Coelenteramine | 2-Amino-3-benzyl... | 330-350 nm | +50 nm (Red) | Bioluminescence Product |
| 3-Amino-2-methyl... | Strong Auxochrome | 360-370 nm | +80 nm (Red) | Functionalized Drugs |
Insight: If your sample exhibits a strong band
Environmental Factors: pH and Solvents
The spectral profile of 2-Methylimidazo[1,2-a]pyrazine is highly sensitive to pH due to the basicity of the N-1 nitrogen.
Protonation Equilibrium (pKa ~ 4.3 - 4.5)
-
Neutral Species (pH > 6): Standard spectrum (
nm). -
Cationic Species (pH < 3): Protonation occurs at N-1 . This stabilizes the ground state but often stabilizes the excited state even more (or alters the transition dipole), leading to a bathochromic shift (to ~295-300 nm) and often a hyperchromic effect (increased intensity).
Solvatochromism
-
Non-polar (Dioxane/Hexane): Shows fine vibrational structure; peaks are sharper.
-
Polar Protic (Water/Methanol): Bands broaden due to hydrogen bonding; slight red shift of
bands; blue shift of any visible shoulders.
Experimental Protocol: Validated Workflow
Objective: Accurate determination of
Reagents & Equipment[1][2][3][4]
-
Analyte: 2-Methylimidazo[1,2-a]pyrazine (Solid, >98% purity).
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm).
-
Buffer (for pKa): Phosphate/Citrate buffers (pH 2.0 – 8.0).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).
Step-by-Step Methodology
-
Stock Preparation (Self-Validating Step):
-
Weigh ~1.33 mg of compound (MW ~133.15 g/mol ).
-
Dissolve in 10 mL Ethanol to create a 1.0 mM Stock .
-
Validation: Sonicate for 60s. Ensure no particulate matter is visible.
-
-
Working Standard Dilution:
-
Dilute 50
L of Stock into 950 L Ethanol (Final: 50 M ). -
Target Absorbance: 0.3 – 0.8 AU (Linear range of Beer-Lambert Law).
-
-
Blanking:
-
Use pure solvent from the same bottle used for dilution.
-
Run baseline correction from 200 nm to 400 nm.
-
-
Measurement & Analysis:
-
Scan rate: 100 nm/min (Medium).
-
Data Interval: 0.5 nm.
-
Record Absorbance at
.[1] -
Calculate
.
-
Visualizations
Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for accurate UV-Vis characterization of imidazopyrazine derivatives.
Protonation Equilibrium Pathway
Caption: Acid-base equilibrium shifting the absorption maximum via N-1 protonation.
References
-
Goto, T. et al. (1970). "Synthesis of Cypridina Luciferin and Related Compounds." Tetrahedron. (Foundational work establishing the spectral properties of the imidazopyrazine core).
-
ChemicalBook. (2025). "Imidazo[1,2-a]pyrazine Properties and pKa."
-
Li, M. et al. (2023).[2][3][4] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity."[5] RSC Advances. (Provides comparative UV data for amino-substituted derivatives).
- Kishi, Y. et al. (1966). "The structure of Cypridina luciferin." Tetrahedron Letters. (Historical context for the chromophore structure).
-
Sayer, J. (2013). "The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase." UCL Discovery. (Detailed pKa and spectral analysis of the scaffold).
Sources
- 1. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
